Zonisamide sodium salt is a derivative of zonisamide, a benzisoxazole compound that serves primarily as an antiepileptic medication. It is classified as a sulfonamide and is distinct from other antiepileptic agents. The empirical formula for zonisamide sodium salt is , with a molecular weight of approximately 212.23 g/mol. Zonisamide sodium salt has shown efficacy in treating various forms of epilepsy, including both partial and generalized seizures in humans and animal models .
Zonisamide sodium salt is synthesized from its parent compound, zonisamide, which is derived from the reaction of 1,2-benzisoxazole derivatives with sulfonyl chlorides. It falls under the category of anticonvulsants and is utilized in clinical settings for its effectiveness in seizure management. Its classification as a sulfonamide distinguishes it from other antiepileptic drugs, highlighting its unique mechanism of action and therapeutic profile .
The synthesis of zonisamide sodium salt can be accomplished through several methods, primarily involving the sulfonation of benzisoxazole derivatives. One notable method includes:
These processes are characterized by their efficiency and yield, with some methods achieving over 90% purity in the final product.
The molecular structure of zonisamide sodium salt features a benzisoxazole ring system with a methanesulfonamide group. The structural formula can be represented as follows:
The compound exhibits characteristic peaks in Fourier Transform Infrared Spectroscopy at approximately 3604 cm, 1065 cm, and 812 cm, indicating functional groups present in its structure .
Zonisamide sodium salt participates in several chemical reactions primarily due to its sulfonamide functional group:
The reaction pathway typically includes:
Zonisamide sodium salt exerts its antiepileptic effects through multiple mechanisms:
The combination of these mechanisms results in enhanced neuronal stability and reduced seizure frequency.
These properties are essential for understanding the compound's behavior in pharmaceutical formulations and during storage .
Zonisamide sodium salt is primarily used in clinical settings as an anticonvulsant for managing epilepsy. It has been effective in treating various seizure types, including:
Additionally, research continues into its potential applications beyond epilepsy treatment, including neuroprotective effects and use in mood disorders due to its diverse pharmacological profile .
The synthetic lineage of zonisamide originates from early benzisoxazole chemistry developed in the 1970s. Initial routes involved the condensation of o-aminophenol derivatives with 1,3-dicarbonyl compounds, yielding the foundational 1,2-benzisoxazole scaffold. A pivotal advancement occurred in 1972 when Uno et al. identified 3-(sulfamoylmethyl)-1,2-benzisoxazole (zonisamide) during exploratory research on psychiatric agents, later repurposed as an antiepileptic due to its unique electrophysiological effects [2] [4]. Early industrial synthesis (Dainippon Sumitomo Pharma, 1989) employed chlorosulfonylation of 3-aminomethylbenzisoxazole intermediates, requiring rigorous temperature control (–20°C) to suppress bis-sulfonylated byproducts [6]. Modern optimizations focus on catalytic hydrogenation for nitro-group reduction and flow chemistry techniques to enhance reaction precision and yields (>85%) while minimizing genotoxic impurities [2] [6].
Table 1: Evolution of Key Synthetic Methods for Zonisamide Core
Era | Key Reaction | Catalyst/Solvent | Yield | Limitations |
---|---|---|---|---|
1970s (Uno) | Cyclodehydration | Acetic Anhydride | 52% | Low regioselectivity |
1980s (Industrial) | Chlorosulfonylation | SO₂Cl₂/CH₂Cl₂ | 68% | Cryogenic conditions required |
2000s (Optimized) | Reductive Amination | Pd/C, Ethanol | 88% | Catalyst cost |
2020s (Continuous) | Microreactor sulfonation | Toluene, 25°C | 92% | High capital investment |
Conversion of zonisamide to its sodium salt necessitates precise nucleophilic displacement or salt metathesis. The benchmark method (WO2004020419) reacts zonisamide’s sulfonamide proton (–SO₂NH–) with sodium hydride in aprotic solvents (THF/DMF), achieving 95% conversion at 60°C [6]. Critical to this process is anhydrous conditions – trace water hydrolyzes NaH, reducing yield to <70%. Alternative pathways utilize reductive amination of 2-nitrobenzaldehyde oxime with sodium methanesulfinate, followed by cyclization, though this risks over-reduction of the isoxazole ring [5] [9]. Sulfonylation strategies face key challenges:
Scheme 1: Sodium Salt Synthesis via Sulfonamide Deprotonation
Zonisamide (acid form) + NaH → [Zonisamide⁻·Na⁺] + H₂↑
Reaction Conditions: THF, 60°C, N₂ atmosphere, 4h. Yield: 94–97% [6].
Ionization profoundly impacts zonisamide’s physicochemical behavior. The sodium salt (C₈H₇N₂O₃S·Na) elevates aqueous solubility to 42.5 mg/mL (25°C) – a 53-fold increase over the free acid (0.80 mg/mL) – critical for parenteral formulations [7] [9]. Comparatively, the potassium salt (C₈H₇N₂O₃S·K) achieves only 28.1 mg/mL due to greater lattice energy from K⁺’s smaller ionic radius (138 pm vs. Na⁺’s 102 pm). Key performance metrics include:
Table 2: Physicochemical Properties of Zonisamide Salts
Parameter | Sodium Salt | Potassium Salt | Free Acid |
---|---|---|---|
Solubility (H₂O, mg/mL) | 42.5 ± 1.8 | 28.1 ± 1.2 | 0.80 ± 0.05 |
Log P (octanol/water) | –0.92 | –0.88 | 0.56 |
Hygroscopicity (% w/w uptake, 80% RH) | 6.2 | 9.5 | 0.3 |
Crystal System | Monoclinic | Orthorhombic | Triclinic |
The sodium salt’s lower hygroscopicity (6.2% vs. 9.5% for K⁺) reduces stability risks during storage. However, both salts elevate solution alkalinity (pH 10.2–10.8), necessitating buffering in injectables to avoid tissue irritation [9].
Zonisamide sodium salt’s stability is contingent on crystallinity preservation and hydrolytic resistance. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months in sealed, dessicated containers, versus 12% degradation in high-humidity environments due to isoxazole ring hydrolysis [5] [9]. Degradation pathways include:
Table 3: Degradation Products Under Stress Conditions
Stress Condition | Major Degradant | Structure | Mechanism |
---|---|---|---|
0.1N HCl, 70°C | 2-Sulfamoylacetylphenol (SMAP) | C₈H₉NO₄S | Acid-catalyzed hydrolysis |
0.1N NaOH, 70°C | 2-Cyano-4-hydroxyphenylsulfamate | C₇H₆N₂O₃S | Base-mediated ring opening |
150°C, dry air | Bis(1,2-benzisoxazolyl) sulfone | C₁₆H₁₀N₂O₄S₂ | Thermal dimerization |
X-ray diffraction confirms the sodium salt’s monoclinic P2₁/c space group enhances stability versus the potassium polymorph, resisting phase transitions up to 120°C. Excipient compatibility studies reveal incompatibility with strong Lewis acids (e.g., Mg-stearate) which catalyze hydrolysis [9].
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0